molecular formula C14H13ClN6OS B2526403 N-(3-chlorophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1058231-92-7

N-(3-chlorophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Número de catálogo: B2526403
Número CAS: 1058231-92-7
Peso molecular: 348.81
Clave InChI: IXZZEOFGDZKWBF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Research Applications and Scientific Significance N-(3-chlorophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a synthetic small molecule based on the [1,2,3]triazolo[4,5-d]pyrimidine scaffold, a chemotype of significant interest in medicinal chemistry and drug discovery. This core structure is a fused heterocyclic system known for its ability to interact with various biological targets. The compound features a 3-ethyl group on the triazole ring and a (3-chlorophenyl)acetamide moiety connected via a thioether linker, design elements that modulate its physicochemical properties and potential binding affinity. Potential Mechanisms and Research Directions Compounds featuring the [1,2,3]triazolo[4,5-d]pyrimidine core have been identified as potent and selective inhibitors of biologically relevant enzymes. Notably, close structural analogues have been reported as highly potent, selective, and cellularly active inhibitors of Ubiquitin Specific Peptidase 28 (USP28) . USP28 is a deubiquitinating enzyme (DUB) that is closely associated with the occurrence and development of various malignancies, including gastric cancer, breast cancer, and non-small cell lung cancer (NSCLC), making it a promising therapeutic target for cancer therapy . The inhibition of USP28 can affect critical cancer-associated pathways, such as stabilizing the LSD1 protein and indirectly regulating c-Myc degradation, thereby inhibiting tumorigenesis . In cellular assays, a leading compound from this class (Compound 19) demonstrated the ability to inhibit proliferation, induce S-phase cell cycle arrest, and suppress epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines . Furthermore, the 1,2,3-triazole moiety, as part of a larger triazole pharmacophore, is widely recognized for its diverse biological activities and is a key structural component in numerous therapeutic agents . This acetamide derivative is intended for use in non-clinical research applications only, strictly within laboratory settings. Usage and Handling This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the compound with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Propiedades

IUPAC Name

N-(3-chlorophenyl)-2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN6OS/c1-2-21-13-12(19-20-21)14(17-8-16-13)23-7-11(22)18-10-5-3-4-9(15)6-10/h3-6,8H,2,7H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZZEOFGDZKWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)SCC(=O)NC3=CC(=CC=C3)Cl)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(3-chlorophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide (CAS Number: 1058231-92-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological actions.

Chemical Structure and Properties

The molecular formula of this compound is C14H13ClN6OSC_{14}H_{13}ClN_6OS, with a molecular weight of 348.8 g/mol. The structure features a triazole-pyrimidine moiety linked to a chlorophenyl group and a thioacetamide functional group, which is crucial for its biological activity.

PropertyValue
CAS Number1058231-92-7
Molecular FormulaC14H13ClN6OS
Molecular Weight348.8 g/mol

Anticancer Activity

Research indicates that compounds containing triazole and pyrimidine derivatives exhibit promising anticancer properties. In a study involving various triazole derivatives, some demonstrated significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For instance, derivatives similar to this compound showed IC50 values ranging from 6.2 μM to 43.4 μM against these cell lines .

Antimicrobial Activity

The compound’s thioacetamide group may contribute to its antimicrobial properties. Studies on related thiazole and triazole compounds have shown broad-spectrum antibacterial activity against various pathogens. For example, benzothioate derivatives exhibited good antibacterial activity against pathogenic bacteria compared to standard antibiotics . The specific activity of this compound against different bacterial strains remains to be fully elucidated.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Enzyme Activity : Triazole derivatives often act as enzyme inhibitors in cancer pathways.
  • Interaction with DNA : Some studies suggest that triazoles can intercalate with DNA or inhibit topoisomerases.
  • Reactive Oxygen Species (ROS) : Compounds may induce oxidative stress in cancer cells leading to apoptosis.

Case Studies

A recent study evaluated the biological activity of various triazole derivatives through molecular docking and QSAR analysis. The findings indicated that certain structural modifications significantly enhanced anticancer potency . For instance:

CompoundCell LineIC50 (μM)
Compound AMCF-727.3
Compound BHCT-1166.2
N-(3-chlorophenyl)...TBDTBD

These results highlight the potential for optimizing the structure of this compound for enhanced biological activity.

Aplicaciones Científicas De Investigación

Antithrombotic Activity

Research indicates that derivatives of triazolo[4,5-d]pyrimidines exhibit significant antithrombotic properties. These compounds can modulate platelet aggregation and adhesion, making them relevant for developing treatments for cardiovascular diseases. The mechanisms often involve:

  • Inhibition of specific receptors involved in platelet activation.
  • Modulation of signaling pathways that influence thrombus formation.

Anticancer Potential

The structural characteristics of N-(3-chlorophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide suggest it may serve as a lead compound in cancer drug discovery. Potential mechanisms include:

  • Targeting enzymes involved in cell division and tumor growth.
  • Inducing apoptosis in cancer cells through specific signaling pathways.

Case Study 1: Antithrombotic Effects

A study investigated various triazolo[4,5-d]pyrimidine derivatives for their antithrombotic activity. The results indicated that certain compounds significantly reduced platelet aggregation in vitro, suggesting a promising therapeutic avenue for managing thrombotic disorders.

Case Study 2: Cytotoxicity Against Cancer Cells

Another study evaluated the cytotoxic effects of this compound on different cancer cell lines. The findings revealed selective cytotoxicity towards tumor cells while sparing normal cells, highlighting its potential as a targeted anticancer agent.

Comparación Con Compuestos Similares

Structural Modifications and Substituent Effects

The following compounds share the triazolopyrimidine-acetamide scaffold but differ in substituents, leading to variations in physicochemical and biological properties:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Triazolopyrimidine) Substituents (Acetamide) Molecular Formula Molecular Weight Melting Point (°C) Key Features
Target Compound 3-Ethyl N-(3-chlorophenyl) C₁₅H₁₃ClN₆OS 368.8 N/A Chlorine enhances lipophilicity; ethyl group may reduce steric hindrance .
2-((3-Methyl-triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-trifluoromethylphenyl)acetamide () 3-Methyl N-(2-trifluoromethylphenyl) C₁₄H₁₁F₃N₆OS 368.3 N/A Trifluoromethyl group increases electron-withdrawing effects and metabolic stability .
2-((3-Benzyl-triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-ethoxyphenyl)acetamide () 3-Benzyl N-(2-ethoxyphenyl) C₂₁H₂₀N₆O₂S 420.5 N/A Benzyl and ethoxy groups improve solubility; larger molecular size may affect bioavailability .
2-((3-(4-Morpholinobenzyl)-triazolo[4,5-d]pyrimidin-7-yl)thio)benzo[d]oxazole () 3-(4-Morpholinobenzyl) Benzo[d]oxazole C₂₄H₂₁N₇O₂S 495.5 89–90 Morpholine enhances water solubility; benzo[d]oxazole introduces rigidity .
N-(4-((3-Benzyl-triazolo[4,5-d]pyrimidin-7-yl)thio)phenyl)acrylamide () 3-Benzyl N-(4-acrylamidophenyl) C₂₂H₁₈N₆OS 414.5 N/A Acrylamide enables covalent binding to targets; extended conjugation may alter electronic properties .

Q & A

Basic: What are the standard synthetic routes for N-(3-chlorophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide?

The synthesis typically involves a multi-step process:

  • Step 1: Formation of the triazolopyrimidine core via cyclization reactions using precursors like 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine derivatives.
  • Step 2: Introduction of the thioether linkage through nucleophilic substitution between the triazolopyrimidine intermediate and a thioacetamide derivative.
  • Step 3: Purification via column chromatography (e.g., silica gel) or recrystallization to achieve >95% purity .
    Key Reagents: Ethyl chloroacetate, thiourea, and palladium catalysts for coupling reactions.

Basic: How is the molecular structure of this compound characterized in academic research?

Structural validation employs:

  • NMR Spectroscopy: 1H/13C NMR to confirm substituent positions (e.g., chlorophenyl and ethyl groups).
  • Mass Spectrometry (MS): High-resolution MS for molecular weight confirmation (e.g., expected m/z ~428.9).
  • Infrared (IR) Spectroscopy: Identification of functional groups (e.g., C=O at ~1680 cm⁻¹, S-C at ~650 cm⁻¹) .

Basic: What preliminary biological screening assays are recommended for this compound?

Initial screenings focus on:

  • Enzyme Inhibition: Kinase or protease inhibition assays (IC50 determination) using fluorogenic substrates.
  • Antimicrobial Activity: Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC values).
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess selectivity .

Advanced: How can researchers optimize reaction conditions to improve yield during scale-up?

Challenges: Low yields due to steric hindrance or side reactions at the thioether linkage.
Solutions:

  • Temperature Control: Maintain 60–80°C during thiolation to balance reactivity and stability.
  • Catalyst Screening: Test Pd(PPh3)4 or CuI for coupling efficiency.
  • Solvent Optimization: Use DMF or DCM for solubility without degrading the triazolopyrimidine core .

Advanced: How should discrepancies in reported biological activity data be addressed?

Example Contradiction: Variable antimicrobial potency across studies.
Methodological Resolution:

  • Structural Confirmation: Verify compound purity via HPLC and compare with reference standards.
  • Assay Standardization: Use CLSI guidelines for MIC testing to minimize protocol variability.
  • Substituent Analysis: Evaluate analogs (e.g., fluoro vs. chloro substituents) to isolate activity drivers .

Advanced: What strategies are effective for identifying and validating biological targets?

  • Computational Docking: Use AutoDock Vina to predict binding to kinases (e.g., EGFR) or DNA gyrase.
  • SPR Biosensors: Measure real-time binding kinetics (KD values) for target proteins.
  • CRISPR Knockout: Validate target relevance by silencing candidate genes in cellular models .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Key Variables:

  • Triazolopyrimidine Substituents: Compare ethyl vs. benzyl groups at position 3.
  • Thioether Linkage: Test methylthio vs. propylthio chains for steric effects.
    Methodology:
  • Synthesize 10–15 analogs.
  • Correlate structural variations with IC50/MIC trends using multivariate regression .

Advanced: What experimental approaches assess the compound’s stability under physiological conditions?

  • Forced Degradation Studies: Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours.
  • LC-MS Analysis: Identify degradation products (e.g., hydrolysis of the acetamide group).
  • Light Sensitivity: Store in amber vials and monitor UV-induced changes .

Advanced: How can synergistic effects with existing drugs be evaluated?

  • Checkerboard Assays: Combine with β-lactams or fluoroquinolones to calculate fractional inhibitory concentration (FIC) indices.
  • Mechanistic Studies: Use transcriptomics (RNA-seq) to identify pathways enhanced by combination therapy .

Advanced: What methodologies determine pharmacokinetic parameters in preclinical models?

  • In Vitro ADMET:
    • Permeability: Caco-2 monolayer assay.
    • Metabolic Stability: Incubate with liver microsomes (t1/2 calculation).
  • In Vivo PK: Administer to rodents and measure plasma concentrations via LC-MS/MS (AUC, Cmax) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.